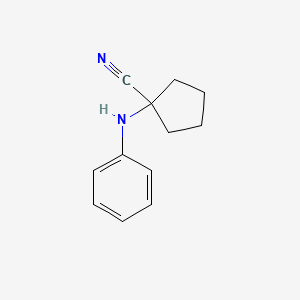

1-(Phenylamino)cyclopentanecarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-anilinocyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-10-12(8-4-5-9-12)14-11-6-2-1-3-7-11/h1-3,6-7,14H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAGBIOSSZYBKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287734 | |

| Record name | 1-(phenylamino)cyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6636-92-6 | |

| Record name | NSC52320 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(phenylamino)cyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Phenylamino Cyclopentanecarbonitrile and Analogous Cyclopentane α Aminonitriles

Elucidation of Strecker Reaction Pathways for Cyclopentane-Fused α-Aminonitriles

The Strecker synthesis, first reported in 1850, remains one of the most fundamental and economical methods for preparing α-aminonitriles. nih.govmdpi.com The reaction typically involves the one-pot condensation of a carbonyl compound (in this case, cyclopentanone), an amine (aniline), and a source of cyanide. wikipedia.orgnih.gov The mechanism proceeds through the initial formation of an imine from the reaction of cyclopentanone (B42830) and aniline (B41778), followed by the nucleophilic addition of a cyanide ion to the imine carbon, yielding the α-aminonitrile product. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com

Classical and Modified Strecker Approaches

The classical Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia (B1221849) and hydrogen cyanide. wikipedia.orgmasterorganicchemistry.com For the synthesis of N-substituted α-aminonitriles like 1-(Phenylamino)cyclopentanecarbonitrile, primary amines such as aniline are used in place of ammonia. wikipedia.org A typical procedure involves combining cyclopentanone, aniline, and a cyanide salt (e.g., sodium cyanide or potassium cyanide) in a suitable solvent. google.com Ammonium (B1175870) chloride is often added to facilitate the in-situ formation of the imine intermediate. masterorganicchemistry.comgoogle.com

Modifications to the classical approach aim to improve yields, reaction times, and environmental friendliness. One significant modification is the use of trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source, which is often employed in conjunction with a catalyst. nih.gov Various catalysts have been developed to promote the reaction, including Lewis acids and organocatalysts. For instance, indium powder in water has been shown to be an effective catalyst for the three-component Strecker reaction of various aldehydes and ketones with amines and TMSCN, offering excellent yields at room temperature. nih.gov While many one-pot Strecker reactions focus on aldehydes, the application to ketones like cyclopentanone can be more challenging and may require specific catalysts or conditions to achieve high efficiency. nih.gov

| Entry | Carbonyl | Amine | Cyanide Source | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Cyclopentanone | Ammonia/NH4Cl | NaCN | Methanol/Water, 60°C | 1-Aminocyclopentanecarbonitrile (B1332910) | Not specified | google.com |

| 2 | Benzaldehyde | Aniline | TMSCN | Indium powder, Water, rt | 2-(Phenylamino)-2-phenylethanenitrile | 98% | nih.gov |

| 3 | Cyclohexanone | Aniline | TMSCN | NHC-Amidate Palladium(II) Complex, CH2Cl2, rt | 1-(Phenylamino)cyclohexanecarbonitrile | 95% | nih.gov |

| 4 | Ketones (general) | Aniline | TMSCN | Sulfated polyborate, Solvent-free, rt | α-Aminonitriles | up to 99% | mdpi.com |

Diastereoselective Strecker Reactions

When the cyclopentane (B165970) ring bears a substituent, a new stereocenter is created at the α-carbon, leading to the possibility of diastereomers. Controlling the stereochemical outcome of the Strecker reaction is crucial for synthesizing specific stereoisomers of substituted cyclopentane α-aminonitriles.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemistry of a subsequent reaction. wikipedia.org In the context of the Strecker synthesis, a chiral amine can be used in place of an achiral amine like aniline. While the first asymmetric Strecker reaction using a chiral auxiliary was reported in 1963, this strategy remains a powerful tool. wikipedia.orgmasterorganicchemistry.com The auxiliary creates a chiral environment that biases the nucleophilic attack of the cyanide ion to one face of the imine intermediate, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary can be cleaved and recovered. wikipedia.org For example, chiral amino alcohols derived from cyclopentane, such as (1S,2R)-2-aminocyclopentan-1-ol, have been developed and utilized as effective chiral auxiliaries in various asymmetric syntheses, demonstrating the potential for creating stereochemically defined cyclopentane-based structures. nih.gov

In substrate-controlled diastereoselection, an existing stereocenter on the starting material dictates the stereochemical outcome of the reaction. For instance, in the Strecker reaction of a substituted cyclopentanone, the pre-existing substituent on the ring can sterically hinder one face of the molecule. This hindrance directs the incoming cyanide nucleophile to attack from the less hindered face of the intermediate imine, resulting in the formation of one diastereomer in excess. A patented process for preparing stereoisomers of 1-amino-3-substituted-phenylcyclopentanecarboxylates exemplifies this principle. google.com The synthesis starts with a chiral substituted cyclopentanone, and the inherent chirality of the substrate guides the stereochemistry of the subsequent aminonitrile formation. google.com

Enantioselective Strecker Reactions for this compound Precursors

Achieving enantioselectivity in the Strecker reaction without a covalently bonded chiral auxiliary is a major goal, typically accomplished using a chiral catalyst. Catalytic asymmetric Strecker reactions provide a more atom-economical route to enantioenriched α-aminonitriles. wikipedia.org

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations. youtube.com In recent years, organocatalysis has emerged as a powerful strategy for the enantioselective Strecker reaction. mdpi.com These catalysts function by forming a chiral, non-covalent complex with the reactants, thereby creating a chiral environment that directs the enantioselective addition of the cyanide source to the imine.

Thiourea-based catalysts, often derived from cinchona alkaloids like quinine, have proven highly effective. scispace.com The thiourea (B124793) moiety can activate the imine through hydrogen bonding, while the amine portion of the alkaloid scaffold can interact with the cyanide source, bringing the reactants together in a specific, chiral orientation. This dual activation facilitates the highly enantioselective formation of the α-aminonitrile product. Similarly, squaramide-based organocatalysts have been successfully applied to the enantioselective Strecker reaction of ketimines, providing access to both enantiomers of the product with high yields and enantioselectivities by using pseudo-enantiomeric catalysts. rsc.org These methods offer a practical approach for synthesizing optically enriched α-aminonitriles, which are precursors to valuable chiral α-amino acids. nih.gov

| Entry | Substrate | Catalyst Type | Catalyst Example | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| 1 | Dibenzo[b,f] organic-chemistry.orgmdpi.comoxazepine | Thiourea | Dihydroquinine-derived | up to 99% | up to 98% | scispace.com |

| 2 | Pyrazolone-derived ketimine | Squaramide | Pseudo-enantiomeric squaramides | Good | High | rsc.org |

| 3 | α-Amido sulphone | Chiral oligoethylene glycol | Phase-transfer catalyst | Excellent | Excellent | nih.gov |

| 4 | Aldimines/Ketimines | BINOL-derived | Tethered Bis(8-quinolinolato) Aluminum Complex | Not specified | High | organic-chemistry.org |

Metal-Catalyzed Asymmetric Synthesis

The catalytic asymmetric Strecker reaction stands as one of the most effective methods for producing enantiomerically enriched α-aminonitriles. This approach involves the enantioselective catalytic cyanation of achiral imines. In the context of this compound, the synthesis would typically involve the reaction of an imine, formed in situ from cyclopentanone and aniline, with a cyanide source in the presence of a chiral metal catalyst.

The catalyst system, composed of a metal center and a chiral ligand, creates a chiral environment that directs the nucleophilic attack of the cyanide ion onto one face of the imine, resulting in an excess of one enantiomer of the α-aminonitrile product. Various transition metals, including titanium, copper, and zinc, have been successfully employed in these transformations. researchgate.netnih.gov For instance, a highly enantioselective cyanation of imines has been achieved using a catalyst system comprising a partially hydrolyzed titanium alkoxide and a readily available N-salicyl-β-aminoalcohol ligand, affording aminonitriles in quantitative yields and with up to 98% enantiomeric excess (ee). While specific examples for the this compound target are not extensively documented in public literature, the general applicability of these metal-catalyzed systems is well-established for a wide range of substrates.

Table 1: Representative Metal-Ligand Systems in Asymmetric Strecker Reactions This table illustrates catalyst systems applicable to the asymmetric synthesis of α-aminonitriles, analogous to the formation of this compound.

| Metal Source | Chiral Ligand Type | Typical Cyanide Source | Key Feature | Reference |

|---|---|---|---|---|

| Ti(OiPr)4 | N-Salicyl-β-aminoalcohol | HCN | Fast reaction times (15 min) and high enantioselectivity. | rsc.org |

| Cu(I) complexes | (R)-DTBM-SEGPHOS | TMSCN | Effective for asymmetric Mannich reactions, a related transformation. | nih.gov |

| Zn(Et)2 | Chiral Amino Alcohols | - | Widely used for asymmetric additions to carbonyls, a related field. | nih.gov |

| [RhCp*Cl2]2 | - (Substrate-directed) | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Used in chelation-assisted C-H cyanation. | colab.ws |

Chemoenzymatic Approaches to Enantiomerically Enriched Precursors

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the unparalleled selectivity of biological catalysts. rsc.org This strategy offers a powerful route to enantiomerically pure α-aminonitriles and their precursors, leveraging enzymes for kinetic resolution or the asymmetric synthesis of key intermediates. researchgate.net

One prominent chemoenzymatic method is the dynamic kinetic resolution (DKR) of the α-aminonitrile. This process involves two key steps occurring simultaneously: the enzymatic, enantioselective conversion of one enantiomer of the aminonitrile and the in situ racemization of the remaining, unreacted enantiomer. rsc.org For example, a racemic mixture of this compound could be subjected to a nitrilase, such as one from Pseudomonas fluorescens, which selectively hydrolyzes the (R)-aminonitrile to the corresponding (R)-amino acid. rsc.org Under mildly alkaline conditions (e.g., pH 9.5), the unreacted (S)-aminonitrile would continuously racemize back to the (R)-form, allowing for a theoretical yield of up to 100% for the desired (R)-amino acid. rsc.org

Alternatively, kinetic resolution can be applied to precursors. For instance, a racemic cyclopentane-based amino alcohol could be resolved through enantioselective acetylation catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B), yielding an enantiomerically enriched alcohol and its corresponding acetylated ester. colab.ws Similarly, the enzymatic resolution of amino acid esters using proteases like α-chymotrypsin has been successfully applied to cyclopentane-containing structures, demonstrating the versatility of this approach.

Table 2: Chemoenzymatic Strategies for Enantiopure Cyclopentane Aminonitrile Precursors This table outlines enzymatic methods applicable to the synthesis of chiral precursors for this compound.

| Strategy | Enzyme Class | Example Enzyme | Substrate | Principle | Reference |

|---|---|---|---|---|---|

| Dynamic Kinetic Resolution | Nitrilase | Nitrilase from Pseudomonas fluorescens | rac-1-(Phenylamino)cyclopentanecarbonitrile | Enantioselective hydrolysis of one nitrile enantiomer coupled with in-situ racemization of the other. | rsc.org |

| Kinetic Resolution | Lipase | Candida antarctica lipase B (CAL-B) | Racemic amino alcohol precursor | Enantioselective acylation of one alcohol enantiomer, separating it from the unreacted one. | colab.ws |

| Kinetic Resolution | Protease | α-Chymotrypsin | Racemic amino ester precursor | Enantioselective hydrolysis of one ester enantiomer. |

Exploration of Alternative Cyanation Protocols

Beyond the classical Strecker synthesis, which assembles the α-aminonitrile from a ketone, an amine, and a cyanide source, alternative protocols focusing on the direct functionalization of amine precursors have emerged. These methods often involve the C(sp³)–H cyanation of a pre-formed cyclic amine, such as N-phenylcyclopentylamine, offering a more atom-economical route.

Oxidative Cyanation of Cyclic Amine Precursors

Oxidative cyanation involves the generation of an iminium ion intermediate from a tertiary amine via oxidation, which is then trapped by a cyanide nucleophile. This approach circumvents the need to start from a ketone and allows for the direct conversion of amines to α-aminonitriles.

Transition metal catalysts are effective in promoting the oxidative cyanation of tertiary amines. A notable example is the use of ruthenium trichloride (B1173362) (RuCl₃) as a catalyst. rsc.org This process typically involves reacting the tertiary amine (e.g., N-phenylcyclopentylamine) with sodium cyanide under an atmosphere of molecular oxygen at elevated temperatures (e.g., 60°C). rsc.org The ruthenium catalyst facilitates the oxidation of the amine, leading to the formation of the corresponding α-aminonitrile in excellent yields. rsc.org This method is regarded as an environmentally benign process. rsc.org

Photoredox catalysis utilizes light to drive chemical reactions and has been successfully applied to the C(sp³)–H cyanation of amines. researchgate.netrsc.org In a typical setup, a photocatalyst absorbs light and initiates an electron transfer process that leads to the oxidation of the tertiary amine to a radical cation. Subsequent deprotonation at the α-carbon generates a key α-amino radical, which is then oxidized to an iminium ion. This electrophilic intermediate is subsequently trapped by a cyanide source to furnish the α-aminonitrile product. These reactions are valued for their mild conditions and high functional group tolerance, enabling the cyanation of complex molecules. rsc.org

Electrochemical synthesis provides a powerful, reagent-minimal approach to oxidative cyanation. rsc.org Anodic cyanation involves the direct oxidation of the tertiary amine at an anode to generate the critical iminium ion intermediate, which then reacts with cyanide ions present in the electrolyte solution. researchgate.net This method has been successfully applied to N-substituted cyclic amines, including N-phenylpiperidines, which are close structural analogs of the N-phenylcyclopentylamine precursor. researchgate.net The reaction is typically carried out in a methanol-water solution containing sodium cyanide, using electrodes such as platinum or graphite (B72142) felt. researchgate.net Studies have shown that for cyclic amines, the five-membered ring is often more reactive towards cyanation than a six-membered ring. More recent developments focus on transition-metal-free conditions and the use of alternative, less toxic cyanide sources like azobisisobutyronitrile (AIBN), highlighting the green and versatile nature of electrosynthesis. rsc.org

Table 3: Electrochemical Cyanation Conditions for Tertiary Amines This table summarizes various electrochemical approaches for the α-cyanation of tertiary amines, applicable to the N-phenylcyclopentylamine precursor.

| Anode Material | Cyanide Source | Solvent/Electrolyte | Key Feature | Reference |

|---|---|---|---|---|

| Platinum | Sodium Cyanide (NaCN) | Methanol/Water | Classic method for anodic cyanation of aliphatic and heterocyclic amines. | |

| Graphite Felt | Sodium Cyanide (NaCN) | Methanol / Lithium Acetate | Effective for N-aryl cyclic amines like N-phenylpiperidine. | researchgate.net |

| Graphite (RVC) | Azobisisobutyronitrile (AIBN) | Acetonitrile / n-Bu4NBr | Uses a cheaper, alternative cyanide source under oxidant-free conditions. | |

| Carbon Cloth | Potassium Cyanide (KCN) | Acetonitrile / Water | Transition-metal-free approach. | rsc.org |

Nucleophilic Addition of Cyanide to Cyclic Imines and Iminium Ions

The fundamental transformation in the synthesis of this compound is the nucleophilic addition of a cyanide anion to the carbon-nitrogen double bond of a cyclic imine. thieme-connect.dechemguide.co.uk This reaction, a classic example of C-C bond formation, converts the planar imine into a tetrahedral α-aminonitrile. The imine, being less electrophilic than a corresponding carbonyl group, often requires activation to facilitate the attack by the cyanide nucleophile. acs.orgyoutube.com This can be achieved through protonation or coordination with a Lewis acid, which increases the positive charge on the imine carbon atom, making it more susceptible to nucleophilic addition. organic-chemistry.org

To enhance the rate and efficiency of the cyanide addition to the weakly electrophilic imine, various catalysts are employed. These catalysts activate the imine, making the addition more favorable.

Solid Acid Catalysts: These materials offer significant advantages as they are often robust, easy to handle, and recyclable. Sulfated polyborate is a notable example of a solid acid catalyst that has proven effective in Strecker-type reactions. mdpi.comthieme-connect.com This catalyst possesses both Brønsted and Lewis acidic sites. ias.ac.in The Brønsted acidity facilitates the initial imine formation by protonating the carbonyl oxygen of cyclopentanone, while the Lewis acidic sites (boron) can activate the in situ-generated imine for the subsequent nucleophilic attack by the cyanide ion. ias.ac.inresearchgate.net This dual-activation mechanism leads to high yields of the desired α-aminonitrile under mild or even solvent-free conditions. mdpi.comias.ac.in

N-heterocyclic Carbenes (NHCs): NHCs are a powerful class of organocatalysts that have found application in a vast array of chemical transformations. nih.govyoutube.com In the context of the Strecker reaction, NHCs can function in several ways. While their primary role is often associated with umpolung (polarity inversion) of aldehydes, they can also act as potent Lewis bases. jocpr.comnih.gov An NHC can catalyze the amidation of esters and has been incorporated into metal complexes that catalyze three-component Strecker reactions. jocpr.comrsc.org For instance, an NHC-palladium(II) complex has been shown to be an effective Lewis acid catalyst for the one-pot synthesis of α-aminonitriles from ketones, amines, and trimethylsilyl cyanide at room temperature. organic-chemistry.org

Sustainable and Environmentally Benign Synthetic Strategies

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govethernet.edu.et The synthesis of α-aminonitriles is an area where these principles have been successfully applied.

Solvent-Free Reaction Conditions

A key strategy in green chemistry is the reduction or elimination of volatile organic solvents, which are major contributors to chemical waste and pollution. rsc.org The three-component Strecker synthesis of α-aminonitriles is particularly well-suited to solvent-free conditions. Several catalytic systems have been developed that operate efficiently without a bulk solvent medium, often by simply grinding the reactants together at room temperature or with gentle heating. mdpi.comrsc.org

For example, the synthesis of various α-aminonitriles has been achieved in excellent yields under solvent-free conditions using recyclable catalysts like sulfated polyborate or EPZG, a clay-supported iron(III) chloride. ias.ac.in These reactions are often faster and provide a simpler work-up, as the product can be isolated directly or with minimal purification steps like crystallization.

Table 1: Performance of Catalysts in Solvent-Free α-Aminonitrile Synthesis

| Catalyst | Reactants | Time | Yield (%) | Source(s) |

|---|---|---|---|---|

| Sulfated Polyborate | Benzaldehyde, Aniline, TMSCN | 15 min | 98 | mdpi.com |

| EPZG (FeCl₃ on clay) | Aromatic Aldehydes, Amines, TMSCN | 18-45 min | 90-91 | |

| Triphenylphosphine/DEAD | Various Aldehydes/Ketones, Amines, TMSCN | 2-3 h | 80-99 | mdpi.com |

Utilization of Recyclable and Heterogeneous Catalysts (e.g., MOFs, β-cyclodextrin, sulfated polyborate)

The development of catalysts that can be easily separated from the reaction mixture and reused over multiple cycles is a cornerstone of sustainable chemistry. Heterogeneous catalysts are particularly advantageous in this regard.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. youtube.comyoutube.com Their high surface area and tunable pore environments make them excellent candidates for heterogeneous catalysis. youtube.com Indium-based MOFs have been successfully used as recyclable Lewis acid catalysts for the synthesis of amino acid derivatives, demonstrating excellent yields. acs.org The porous structure can facilitate the interaction between the reactants, and in some cases, the framework itself can participate in the reaction, such as by activating trimethylsilyl cyanide. acs.org Amino-functionalized MOFs have also been used as supports for gold nanoparticles, creating highly active and recyclable catalysts for related oxidation and imine formation sequences. rsc.org

β-Cyclodextrin: As a naturally derived and biodegradable oligosaccharide, β-cyclodextrin represents an exemplary green catalyst. acs.orgnih.gov It functions as a supramolecular catalyst in water, creating a hydrophobic microenvironment that can bind the imine substrate. acs.orgorganic-chemistry.org This complexation facilitates the nucleophilic attack by the cyanide source. acs.org This biomimetic approach allows the Strecker reaction to proceed in water under neutral pH, avoiding the need for traditional acid/base catalysts or organic solvents. acs.orgnih.gov The β-cyclodextrin catalyst can be recovered and reused multiple times without a significant loss of activity. organic-chemistry.orgorganic-chemistry.org

Sulfated Polyborate: As mentioned previously, sulfated polyborate is a solid acid catalyst prepared from inexpensive and non-toxic boric acid. ias.ac.in Its key advantage is its stability and heterogeneity, which allows for easy recovery and reuse. Studies have shown that it can be recycled for at least four consecutive runs in the Strecker reaction of benzaldehyde, aniline, and TMSCN without a noticeable decrease in its catalytic efficiency. mdpi.comthieme-connect.com This recyclability, combined with its effectiveness under solvent-free conditions, makes it a highly sustainable option for α-aminonitrile synthesis. ias.ac.inresearchgate.net

Table 2: Reusability of Heterogeneous Catalysts in α-Aminonitrile Synthesis

| Catalyst | Reaction | Number of Cycles | Final Yield (%) | Source(s) |

|---|---|---|---|---|

| β-Cyclodextrin | Strecker Reaction in Water | 5 | ~95 | acs.orgnih.gov |

| Sulfated Polyborate | Solvent-Free Strecker Reaction | 4 | ~98 | mdpi.comthieme-connect.com |

| Cobalt Complex | One-pot Strecker Reaction | 4 | Not specified | jocpr.com |

| Indium-MOF | Strecker Reaction | 5 | >99 | acs.org |

Atom Economy and Green Chemistry Metrics in Synthesis

To quantitatively assess the "greenness" of a chemical process, several metrics have been developed. These tools help chemists compare different synthetic routes and identify areas for improvement. nih.govmdpi.com

Atom Economy (AE): Introduced by Barry Trost, atom economy is a theoretical measure of how efficiently atoms from the reactants are incorporated into the desired final product. researchgate.net It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation. tudelft.nl The three-component Strecker reaction is inherently atom-economical, as all atoms from the cyclopentanone, aniline, and hydrogen cyanide are incorporated into the this compound product, with water being the only stoichiometric byproduct. This leads to a high theoretical AE.

Reaction Mass Efficiency (RME) and E-Factor: While AE is a useful theoretical concept, it does not account for reaction yield, excess reagents, solvents, or materials used during workup and purification. More practical metrics include Reaction Mass Efficiency (RME) and the Environmental Factor (E-Factor). nih.govtudelft.nl RME is the ratio of the mass of the isolated product to the total mass of reactants used. nih.gov The E-Factor, conversely, measures the amount of waste produced per unit of product (E-Factor = total mass of waste / mass of product). tudelft.nl An ideal process has an E-Factor of 0. The use of recyclable heterogeneous catalysts and solvent-free conditions dramatically improves these metrics by minimizing solvent waste and allowing for lower stoichiometric excesses of reagents, pushing the synthesis of this compound closer to the ideals of green chemistry. researchgate.net

Mechanistic Investigations and Reaction Dynamics Pertinent to 1 Phenylamino Cyclopentanecarbonitrile Formation

Elucidation of Reaction Mechanisms in Strecker-Type Formations

The Strecker synthesis, first reported in 1850, remains a fundamental method for the preparation of α-aminonitriles. researchgate.net The reaction typically involves the one-pot, three-component condensation of a ketone (in this case, cyclopentanone), an amine (aniline), and a cyanide source.

Kinetic Studies of Imine Formation and Cyanide Addition

Kinetic studies on the reaction of benzylidene imines with cyanide have provided valuable insights into the reactivity of iminium ions. nih.gov These studies allow for the calculation of rate and equilibrium constants for the addition of cyanide to the iminium ion. The reactivity of these iminium ions is influenced by the substitution pattern, with charge delocalization affecting their electrophilicity. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, have further illuminated the energetics of the Strecker reaction. For the reaction of acetaldehyde, ammonia (B1221849), and hydrogen cyanide, DFT calculations have shown that the deprotonation of the intermediate amino-alcohol is the rate-determining step in the formation of the aminonitrile, with a calculated activation energy barrier. osti.gov Furthermore, kinetic isotope effect (KIE) studies can provide evidence for the rate-determining step. osti.gov A significant KIE at the carbon atom undergoing cyanation would suggest that the cyanide addition step is rate-limiting.

Interactive Table 1: Kinetic Data for Strecker-Type Reactions

| Reaction Step | System | Method | Key Finding | Reference |

| Imine Formation | Benzylidene benzylamine (B48309) + Cyanide | Kinetic Studies | Rate and equilibrium constants for cyanide addition to the iminium ion determined. | nih.gov |

| Aminonitrile Formation | Acetaldehyde + NH₃ + HCN | DFT Calculations | Rate-determining step is the deprotonation of the amino-alcohol intermediate with a calculated ΔE≠ of 9.6 kcal/mol. | osti.gov |

| Cyanide Addition | Ti-catalyzed reaction of imines | Kinetic Studies | Reaction is first order in the Ti-ligand complex with ΔS‡ = -45.6 ± 4.1 cal K⁻¹ mol⁻¹. | nih.govrsc.orgresearchgate.netnih.gov |

| Hydrolysis | Alaninamide | Kinetic Isotope Effect | A 15.4‰ normal kinetic isotope effect observed at the amide carbon during hydrolysis. | osti.gov |

Catalytic Cycle Analysis for Organocatalytic and Metal-Catalyzed Systems

To enhance the efficiency and enantioselectivity of the Strecker reaction, various catalytic systems have been developed. These can be broadly categorized into organocatalytic and metal-catalyzed systems, each with distinct catalytic cycles.

Organocatalytic Systems: Thiourea-based organocatalysts have emerged as powerful tools for promoting Strecker-type reactions. libretexts.orglibretexts.orgnih.govnih.govorganic-chemistry.org These catalysts operate through a bifunctional activation mechanism. The thiourea (B124793) moiety, through hydrogen bonding, activates the imine or iminium ion, increasing its electrophilicity. Simultaneously, a basic functional group on the catalyst, such as a tertiary amine, can deprotonate HCN, delivering the cyanide anion to the activated imine. nih.govorganic-chemistry.org DFT calculations have been employed to model the transition states in these reactions, supporting the proposed dual activation model where both the electrophile and the nucleophile are coordinated to the catalyst. libretexts.org

Metal-Catalyzed Systems: A variety of metal complexes have been utilized to catalyze the Strecker reaction, with titanium-based catalysts being particularly effective. nih.govrsc.orgresearchgate.netnih.govnih.govyoutube.com Mechanistic studies, including kinetic analysis, suggest that these reactions often proceed through a monomeric titanium complex. rsc.orgresearchgate.net Similar to organocatalysts, a bifunctional mechanism is often proposed. The Lewis acidic titanium center coordinates to the imine, activating it towards nucleophilic attack. A ligand coordinated to the titanium, or a component of the reaction mixture, then facilitates the delivery of the cyanide source, which may be TMSCN that is slowly converted to the more reactive HCN. rsc.orgresearchgate.net The highly organized transition state is reflected in the large negative entropy of activation observed in kinetic studies. nih.govrsc.orgresearchgate.netnih.gov The electronic structure and coordination environment of the titanium center during the catalytic cycle can be probed using techniques like X-ray Absorption Spectroscopy (XAS). rsc.orgmdpi.comyoutube.comrsc.org

Role of Intermediates (e.g., nitrilium ions, iminium ions)

The central and universally accepted intermediate in the Strecker synthesis of 1-(phenylamino)cyclopentanecarbonitrile is the iminium ion . researchgate.netresearchgate.netmasterorganicchemistry.com This electrophilic species is formed by the protonation of the initially formed imine from cyclopentanone (B42830) and aniline (B41778). The positive charge on the nitrogen atom significantly enhances the electrophilicity of the imine carbon, making it susceptible to nucleophilic attack by the cyanide ion. The stability and reactivity of this iminium ion are crucial for the success of the reaction.

While less commonly invoked in the standard Strecker mechanism for α-aminonitrile synthesis, nitrilium ions are highly reactive intermediates that play a significant role in various other organic transformations involving nitriles. vu.nl A nitrilium ion is characterized by a positive charge on the nitrogen atom of a nitrile group. They can be generated from nitriles under strongly acidic or electrophilic conditions. In the context of reactions related to aminonitriles, the trapping of in situ generated nitrilium ions has been explored as a strategy for the synthesis of complex heterocyclic structures. nih.gov While a direct role for nitrilium ions in the primary formation of this compound via the classical Strecker pathway is not the predominant mechanistic view, their potential involvement in side reactions or alternative synthetic routes under specific conditions cannot be entirely discounted.

Mechanistic Pathways in Oxidative and Photoredox Cyanation

In recent years, oxidative and photoredox catalysis have emerged as powerful alternatives for the synthesis of α-aminonitriles, including derivatives like this compound. organic-chemistry.orgresearchgate.netrsc.orgrsc.org These methods often involve the direct C-H functionalization of the amine substrate.

Characterization of Radical Species and Radical Chain Propagation

Oxidative cyanation reactions of tertiary amines, such as N-phenyl-cyclopentylamine (the precursor to this compound in this context), typically proceed through radical intermediates. The initial step often involves a single-electron transfer (SET) from the amine to an oxidant or a photo-excited catalyst, generating a tertiary amine radical cation . nih.gov

The existence of these transient radical species can be confirmed and characterized using spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, often in conjunction with spin trapping agents. nih.govnih.govmdpi.comnih.govresearchgate.netjohnshopkins.edu Spin traps react with short-lived radicals to form more stable radical adducts that can be readily detected by EPR. The hyperfine coupling constants obtained from the EPR spectrum can provide structural information about the trapped radical.

Radical clock experiments provide another powerful tool to infer the presence of radical intermediates. bris.ac.uk These experiments utilize a reactant that can undergo a characteristic and rapid unimolecular rearrangement if a radical is formed. The observation of the rearranged product provides strong evidence for a radical-mediated pathway.

Once the amine radical cation is formed, it can undergo deprotonation at the α-carbon to yield a neutral α-amino radical. This radical can then be oxidized to an iminium ion, which is subsequently trapped by a cyanide source. In some cases, a radical chain propagation mechanism may be operative, where the α-amino radical reacts directly with a cyanide source or an intermediate in the catalytic cycle to generate the product and a new radical species that continues the chain.

Interactive Table 2: Characterization of Radical Species in Cyanation Reactions

| Radical Species | Precursor | Method of Generation | Characterization Technique | Key Finding | Reference |

| Tertiary Amine Radical Cation | Tertiary Amine | One-electron oxidation | EPR Spectroscopy, X-ray Crystallography | Direct observation and structural characterization of the radical cation. | nih.gov |

| Amine Radical Cation | N-cyclopropylaniline | Photoredox Catalysis | ESI-MS with online laser irradiation | Detection of the transient amine radical cation and product radical cation. | rsc.org |

| α-Amino Radical | Tertiary Amine | Oxidative C-H abstraction | Radical Clock Experiments | Observation of ring-opened products, confirming radical intermediates. | bris.ac.uk |

| Hydroxyl and Aryl Radicals | Benzotriazine 1,4-dioxides | One-electron reduction | EPR Spin Trapping (DEPMPO, PBN) | Evidence for the formation of aryl and hydroxyl radicals. | nih.gov |

Electron Transfer Mechanisms in Electrochemical and Photocatalytic Systems

Electrochemical and photocatalytic methods offer green and efficient routes for the generation of the key radical intermediates in oxidative cyanation reactions. These processes are governed by fundamental principles of electron transfer.

Electrochemical Systems: In an electrochemical setup, the amine can be directly oxidized at the anode to form the amine radical cation. The potential required for this oxidation can be determined using techniques like cyclic voltammetry. The subsequent reaction steps, including deprotonation and cyanation, then lead to the final product. researchgate.net

Photocatalytic Systems: Photoredox catalysis utilizes a photosensitizer (photocatalyst) that, upon absorption of light, can engage in single-electron transfer processes. studysmarter.co.uk For the oxidative cyanation of an amine, the excited state of the photocatalyst must have a sufficiently high oxidation potential to abstract an electron from the amine. The feasibility of this electron transfer process can often be predicted using the Rehm-Weller equation, which relates the free energy change of the electron transfer to the excitation energy of the photocatalyst and the redox potentials of the donor and acceptor. youtube.com

The dynamics of the electron transfer and the subsequent relaxation processes of the excited photocatalyst can be studied in real-time using ultrafast spectroscopic techniques such as femtosecond transient absorption spectroscopy. researchgate.netnih.govbris.ac.ukacs.orgrsc.org These studies provide invaluable information on the lifetimes of the excited states and the rates of electron transfer, helping to elucidate the detailed catalytic cycle. researchgate.netacs.org Marcus theory provides a theoretical framework for understanding the rates of electron transfer reactions, relating the rate constant to the free energy of the reaction and a reorganization energy term that accounts for the structural changes in the reactants and the surrounding solvent molecules. rsc.orglibretexts.orgyoutube.comyoutube.comyoutube.com

Computational Chemistry and Theoretical Modeling of Reaction Energetics

Computational chemistry provides powerful tools to elucidate the complex energetic landscapes of chemical reactions. nih.govdiva-portal.org Through quantum mechanical calculations and molecular dynamics simulations, it is possible to map out reaction pathways, characterize transient species like transition states, and understand the electronic and structural changes that occur during bond formation and cleavage. nih.govdiva-portal.orgnih.gov

The formation of this compound proceeds through a key intermediate, the iminium cation, which is formed from the reaction of cyclopentanone and aniline. wikipedia.org The subsequent nucleophilic attack of the cyanide ion on this iminium cation is often the rate-determining step. wikipedia.orgmasterorganicchemistry.com Computational studies on analogous Strecker reactions have been instrumental in characterizing the transition state of this crucial step. nih.govresearchgate.net

Transition state theory posits that for a reaction to occur, the reactants must pass through a high-energy state known as the transition state. The energy required to reach this state is the activation energy (Ea), which dictates the reaction rate. nih.gov For the cyanation of an iminium ion, the transition state involves the partial formation of the new carbon-carbon bond between the cyanide nucleophile and the imine carbon. wikipedia.org

Calculations for similar reactions, such as the cyanation of various imines, have been performed using methods like Density Functional Theory (DFT). researchgate.net These studies help in predicting the geometry and energy of the transition state. For instance, in related systems, the transition state is characterized by an elongated C-CN bond compared to the final product and a specific orientation of the attacking cyanide ion relative to the plane of the iminium ion.

Table 1: Representative Calculated Activation Energies for Analogous Iminium Cyanation Reactions

| Reacting System | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Protonated Iminium + CN⁻ | DFT (B3LYP/6-31G*) | 7.4 acs.org |

Note: Data presented is for analogous systems due to the absence of specific published data for this compound.

Quantum mechanical (QM) methods are essential for a detailed understanding of the electronic rearrangements that occur during a chemical reaction. nih.govacs.org In the formation of this compound, two key bond-forming events are the formation of the imine C=N bond and the subsequent formation of the C-C bond with the cyanide.

The initial step, the formation of the imine from cyclopentanone and aniline, involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of cyclopentanone, followed by dehydration. wikipedia.org QM calculations can model the electron density changes, bond orders, and orbital interactions throughout this process.

The critical bond-forming step is the nucleophilic addition of the cyanide ion to the iminium intermediate. wikipedia.orgmasterorganicchemistry.com QM studies, often within a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) framework, can precisely model this event. nih.gov These studies reveal how the π-system of the iminium ion is polarized to accept the incoming nucleophile and how the charge is redistributed as the new C-CN bond is formed.

Table 2: Calculated Bond Length Changes in Analogous Strecker Reaction Intermediates

| Bond | Intermediate State | QM Calculated Bond Length (Å) |

|---|---|---|

| C=N (Imine) | Iminium Cation | ~1.30 |

| C-C (forming) | Transition State | ~2.0 - 2.5 |

Note: The values are representative of typical Strecker reaction intermediates and are not specific to this compound.

While quantum mechanics provides a static picture of the energetics, molecular dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of reaction pathways in a dynamic environment. nih.govyoutube.com MD simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. youtube.com

For the formation of this compound, MD simulations can be used to study several aspects:

Solvent Effects: The role of the solvent in stabilizing intermediates and transition states can be explicitly modeled. The solvent molecules can influence the reaction by forming hydrogen bonds or through dielectric effects.

Conformational Sampling: The cyclopentane (B165970) ring and the phenyl group have conformational flexibility. MD simulations can explore the different conformations of the reactants and intermediates and how these affect their reactivity.

Reaction Coordinate Exploration: By using enhanced sampling techniques within MD, such as metadynamics or umbrella sampling, it is possible to construct a free energy profile along the reaction coordinate, providing a more complete picture of the reaction pathway than static QM calculations alone. youtube.com

Ab initio MD, which uses quantum mechanical calculations for the forces at each time step, can provide a highly accurate description of bond-breaking and bond-forming events, although it is computationally very expensive. nih.gov These simulations can trace the entire reaction pathway from the separated reactants (cyclopentanone, aniline, and cyanide) to the final α-aminonitrile product, revealing the concerted or stepwise nature of the process and the lifetime of any intermediates. nih.gov

Chemical Transformations and Derivatization Strategies for 1 Phenylamino Cyclopentanecarbonitrile

Functional Group Interconversions at the Nitrile Moiety

The nitrile group in 1-(Phenylamino)cyclopentanecarbonitrile is a key site for a variety of chemical transformations, allowing for its conversion into other valuable functional groups.

Hydrolysis to Cyclopentanecarboxylic Acid Derivatives

The hydrolysis of the nitrile functionality in this compound can be achieved under either acidic or basic conditions to yield the corresponding carboxylic acid or its salt. This transformation proceeds through an initial hydration of the nitrile to form an amide intermediate, which is then further hydrolyzed.

Under acidic conditions, the reaction typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. This process directly yields the free carboxylic acid, 1-(phenylamino)cyclopentanecarboxylic acid, along with an ammonium (B1175870) salt as a byproduct.

Basic hydrolysis, on the other hand, is carried out by heating the nitrile with an aqueous solution of a base like sodium hydroxide. This results in the formation of the carboxylate salt, for instance, sodium 1-(phenylamino)cyclopentanecarboxylate. To obtain the free carboxylic acid from the salt, a subsequent acidification step is required.

Table 4.1.1: General Conditions for Nitrile Hydrolysis

| Condition | Reagents | Initial Product |

| Acidic | Dilute HCl or H₂SO₄, Heat | 1-(Phenylamino)cyclopentanecarboxylic acid |

| Basic | Aqueous NaOH or KOH, Heat | 1-(Phenylamino)cyclopentanecarboxylate salt |

Reduction to Aminomethyl Derivatives

The nitrile group of this compound can be reduced to a primary amine, yielding N-(1-(aminomethyl)cyclopentyl)aniline. This transformation is a valuable method for introducing a flexible aminomethyl side chain. Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or catalytic hydrogenation.

Catalytic hydrogenation involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum oxide, or palladium on carbon. This method is often preferred for its milder reaction conditions and operational simplicity. The choice of catalyst and reaction conditions can be optimized to achieve high yields of the desired primary amine.

Table 4.1.2: Reagents for Nitrile Reduction

| Reducing Agent | Typical Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | N-(1-(aminomethyl)cyclopentyl)aniline |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Methanol | N-(1-(aminomethyl)cyclopentyl)aniline |

A search of the PubChem database confirms the existence of N-[1-(aminomethyl)cyclopentyl]aniline, indicating that this reduction is a known and characterized transformation. nih.gov

Nitrile-Based Cycloaddition Reactions

Transformations Involving the Phenylamino (B1219803) Group

The secondary amine of the phenylamino group offers another reactive handle for the derivatization of this compound.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the phenylamino group is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to prevent the formation of the hydrohalide salt of the amine. This results in the formation of a tertiary amine. The choice of base and solvent is crucial for the success of the reaction and can influence the rate and yield.

N-Acylation is the reaction of the phenylamino group with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction leads to the formation of an N-substituted amide. For example, reaction with acetyl chloride would yield N-acetyl-N-(1-cyanocyclopentyl)aniline. These amide derivatives are often crystalline solids and can be useful for purification or for modifying the electronic properties of the phenylamino group.

Table 4.2.1: N-Alkylation and N-Acylation Reagents

| Transformation | Reagent Type | Example Reagent | Product Type |

| N-Alkylation | Alkyl Halide | Methyl Iodide | Tertiary Amine |

| N-Acylation | Acyl Chloride | Acetyl Chloride | N-Substituted Amide |

| N-Acylation | Acid Anhydride | Acetic Anhydride | N-Substituted Amide |

N-Deprotection Strategies and Conversion to Other Amine Functionalities

In a multi-step synthesis, the phenylamino group might be viewed as a protecting group for the 1-aminocyclopentanecarbonitrile (B1332910) core. While the cleavage of an N-phenyl group is generally challenging due to the strong carbon-nitrogen bond, specific strategies can be employed.

One potential, albeit harsh, method for N-dephenylation is reductive cleavage, for example, using sodium or lithium in liquid ammonia (B1221849) (a Birch-type reduction). However, this method's success would be highly dependent on the other functional groups present in the molecule.

Alternatively, if the phenyl group were substituted with electron-withdrawing groups, nucleophilic aromatic substitution could be a viable deprotection strategy.

Conversion to other amine functionalities could involve, for instance, initial N-nitrosation of the secondary amine followed by reduction to a hydrazine (B178648) derivative. However, the conditions for such transformations would need to be carefully controlled to avoid side reactions with the nitrile group. Specific and well-documented methods for the N-deprotection of this compound itself are not prevalent in the literature, indicating that this transformation may be synthetically challenging or not commonly performed.

Aromatic Ring Functionalization (e.g., electrophilic aromatic substitution)

The phenyl group of this compound is a key site for structural modification through aromatic ring functionalization. Electrophilic aromatic substitution (EAS) represents a primary strategy for introducing a wide array of substituents onto this ring, thereby altering the molecule's electronic and steric properties. taylorfrancis.comorganic-chemistry.org

The reactivity and regioselectivity of EAS on the phenylamino moiety are governed by the directing effect of the amino group (-NH-). The nitrogen atom's lone pair of electrons can donate into the aromatic system, activating the ring towards electrophilic attack. This electron-donating effect preferentially directs incoming electrophiles to the ortho and para positions. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to yield predominantly para-substituted products, with a smaller fraction of the ortho-isomer, due to steric hindrance from the adjacent cyclopentyl group.

However, the reaction conditions play a critical role. In the presence of strong acids, the amino group becomes protonated to form an anilinium ion (-NH2+). taylorfrancis.com This protonated form is strongly deactivating and a meta-director due to its electron-withdrawing inductive effect. Consequently, performing EAS reactions under highly acidic conditions would be expected to shift the substitution pattern to the meta position. While these principles are well-established for aniline (B41778) derivatives, specific documented examples of electrophilic aromatic substitution on this compound itself are not prevalent in readily available literature. The expected outcomes are based on the general reactivity of N-alkylanilines.

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Product(s) | Condition Notes |

| Bromination | Br₂ / FeBr₃ | 4-Bromo-1-(phenylamino)cyclopentanecarbonitrile | Standard Lewis acid catalysis, favors para substitution. |

| Nitration | HNO₃ / H₂SO₄ | 1-((3-Nitrophenyl)amino)cyclopentanecarbonitrile | Strongly acidic conditions protonate the amine, directing meta. |

| Acylation | CH₃COCl / AlCl₃ | 4-((1-Cyanocyclopentyl)amino)acetophenone | Friedel-Crafts acylation, favors para substitution. |

Stereochemical Control and Epimerization Studies

The central quaternary carbon of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. The study and control of this stereochemistry are crucial for applications where specific enantiomers may exhibit different biological activities or properties.

Diastereomeric Interconversion and Resolution Techniques

A classical and effective method for resolving the enantiomers of a racemic mixture is through the formation of diastereomeric derivatives. wikipedia.org This involves reacting the racemic this compound with a single, pure enantiomer of a chiral resolving agent. For an amine like this compound, chiral carboxylic acids are common resolving agents.

The reaction converts the pair of enantiomers into a pair of diastereomers, typically salts, which possess different physical properties, most importantly, different solubilities. wikipedia.org This difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, leaving the other enriched in the mother liquor. After separation, the chiral resolving agent is removed, yielding the individual enantiomers of the original compound. The success of this technique is difficult to predict and often requires screening various resolving agents. wikipedia.org

Common Chiral Resolving Agents for Amines:

(+)-Tartaric Acid

(-)-Mandelic Acid

(+)-Camphorsulfonic Acid

Chiral Separation Methodologies for Enantiopure Derivatives (e.g., HPLC resolution)

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers directly. csfarmacie.cznih.gov This method avoids the need for derivatization into diastereomers. The separation is achieved based on the differential transient interactions between the enantiomers and the chiral selector immobilized on the stationary phase. chiralpedia.com

The selection of the appropriate CSP and mobile phase is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralcel® and Chiralpak® series), are particularly versatile and effective for a broad range of chiral compounds, including those with amine functionalities. nih.govphenomenex.com The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a difference in the binding energy between the two enantiomers and the CSP. chiralpedia.com

For this compound, a method development strategy would involve screening several CSPs with different mobile phases (normal-phase, reversed-phase, or polar organic mode) to find the optimal conditions for resolution. chromatographyonline.com

Table 2: Illustrative HPLC Screening Data for Chiral Resolution

This table represents a hypothetical screening for the separation of the enantiomers of this compound.

| Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time (t₁) (min) | Retention Time (t₂) (min) | Resolution (Rs) |

| Chiralpak IA | n-Hexane/Isopropanol (90:10) | 1.0 | 8.2 | 9.5 | 1.8 |

| Chiralcel OD-H | n-Hexane/Isopropanol (90:10) | 1.0 | 11.5 | 11.8 | 0.7 |

| Chiralpak IC | n-Hexane/Ethanol (85:15) | 1.0 | 7.4 | 9.1 | 2.1 |

| Lux Amylose-2 | Acetonitrile/Methanol (50:50) | 0.8 | 6.1 | 6.8 | 1.3 |

Crystallization-Induced Asymmetric Transformations for Enantiomeric Enrichment

Enantiomeric enrichment through crystallization is a thermodynamically driven process that can be highly effective for specific types of compounds. researchgate.net One such technique is preferential enrichment (PE), which can occur when a non-racemic mixture of enantiomers is crystallized. mdpi.comnih.gov This process relies on the system forming a conglomerate (a physical mixture of separate crystals of each enantiomer) rather than a racemic compound (where both enantiomers are present in the same crystal lattice).

For preferential enrichment to be successful, several conditions must be met, including a solubility difference and the potential for a solid-to-solid polymorphic transition. mdpi.com During the process, a solution containing a slight excess of one enantiomer is allowed to crystallize. Under the right conditions, this can lead to the enantioselective liberation of the excess enantiomer back into the solution, resulting in the deposited crystals becoming enriched in the opposite enantiomer. mdpi.comnih.gov

Another related phenomenon is spontaneous resolution, where a racemate crystallizes as a conglomerate. This occurs in only 5-10% of chiral organic compounds. researchgate.net Seeding a supersaturated racemic solution with a crystal of one enantiomer can then induce the preferential crystallization of that same enantiomer. wikipedia.org The feasibility of applying these techniques to this compound would require detailed experimental studies of its solid-state properties and phase diagrams.

Role in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Molecular Architectures

The compound serves as a foundational element for creating intricate molecular designs, leveraging the reactivity of its inherent functional groups.

1-(Phenylamino)cyclopentanecarbonitrile is an archetypal α-aminonitrile, a class of compounds well-established as direct precursors to α-amino acids through the Strecker synthesis pathway. organic-chemistry.orgyoutube.comyoutube.com The hydrolysis of the nitrile functional group under acidic or basic conditions converts it into a carboxylic acid. This transformation yields 1-amino-1-phenylaminocyclopentane-1-carboxylic acid, a non-natural, carbocyclic α-amino acid. The rigid cyclopentyl backbone imposes conformational constraints not seen in acyclic amino acids, making such products valuable tools in peptidomimetic studies and drug design.

The general transformation can be applied to synthesize a variety of derivatives, depending on the subsequent modification of the parent amino acid.

Table 1: General Hydrolysis of this compound

| Starting Material | Reaction | Product | Significance |

|---|

Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. nih.govnih.govalbany.edu this compound provides a versatile platform for synthesizing such structures. The dual reactivity of the amine and nitrile groups allows for various cyclization strategies. rsc.orgresearchgate.net For instance, reduction of the nitrile to a primary amine, followed by intramolecular cyclization or reaction with a suitable dielectrophile, can lead to the formation of fused or spirocyclic heterocyclic systems. These reactions can generate novel molecular frameworks with potential biological activity. google.com

The total synthesis of complex natural products often relies on the strategic use of key intermediates that introduce specific structural motifs and stereocenters. nih.govnih.gov While specific campaigns naming this compound are not prominently documented, its structure is representative of intermediates used in stereoselective synthesis. rsc.org The quaternary stereocenter at the C1 position is a significant feature. In a synthetic route, this center could be established using an enantioselective Strecker-type reaction. Subsequent manipulations of the nitrile and phenylamino (B1219803) groups would allow for the elaboration of the molecule into a more complex target, such as an alkaloid or a polycyclic pharmaceutical agent, where control of stereochemistry is paramount.

Contributions to Catalyst Development and Evaluation

The compound also serves as a valuable tool for the development and mechanistic understanding of new catalytic systems.

The development of new catalysts requires testing their efficacy on a range of substrates. This compound is an ideal substrate for evaluating catalysts designed for specific transformations, such as C-H activation, N-arylation, or nitrile modifications. For example, a new palladium- or copper-based catalyst for C-N cross-coupling could be tested for its ability to modify the phenylamino group. The yield, turnover number (TON), and turnover frequency (TOF) of the reaction would provide a clear metric of the catalyst's performance. Its structure, which includes a tertiary α-carbon, makes it a challenging substrate for reactions like α-C-H functionalization, providing a robust test for a catalyst's activity. organic-chemistry.org

Achieving stereocontrol is a central goal of modern organic synthesis. The synthesis of this compound itself can be used as a model reaction to study the effectiveness of chiral catalysts. A catalytic, enantioselective Strecker reaction using cyclopentanone (B42830), aniline (B41778), and a cyanide source in the presence of a chiral catalyst would produce a chiral product. The enantiomeric excess (e.e.) of the resulting this compound would serve as a direct measure of the catalyst's ability to induce asymmetry. This allows researchers to screen different chiral ligands or catalyst systems and to study the mechanistic details of stereochemical induction.

Table 2: Application in Evaluating Chiral Catalysts

| Reaction | Catalyst Type | Measured Outcome | Significance |

|---|

Potential for Integration in Functional Materials

The exploration of this compound in materials science is based on the chemical possibilities offered by its structure. The key to its potential lies in using the molecule as a building block, or monomer, which can be modified and incorporated into polymeric chains, metal-organic frameworks, or other complex molecular architectures.

The primary functional groups that enable this potential are the nitrile (–C≡N) and the phenylamino (–NH–Ph) moieties.

Nitrile Group Modification: The nitrile group is a versatile functional group in organic synthesis. It can undergo hydrolysis to form a carboxylic acid or reduction to form a primary amine. These transformations are fundamental for polymerization reactions. For instance, the conversion to a carboxylic acid would allow the molecule to act as a monomer in the formation of polyesters or polyamides. The resulting amine from nitrile reduction could be used in the synthesis of polyurethanes or polyimides. Furthermore, the nitrogen atom of the nitrile group has a lone pair of electrons, making it a potential coordinating site for metal ions, suggesting applications in the design of coordination polymers or catalysts.

Phenylamino Group Reactivity: The secondary amine and the associated phenyl ring offer additional sites for modification. The amine itself can be a point of attachment or further functionalization. The aromatic phenyl ring can undergo electrophilic substitution reactions (e.g., sulfonation, halogenation), allowing for the fine-tuning of the molecule's electronic properties. These modified derivatives could then be used to create materials with specific optical or conductive properties. The flat, aromatic nature of the phenyl ring also introduces the possibility of π-π stacking interactions, a key mechanism in the self-assembly of molecules to form ordered, supramolecular structures such as liquid crystals or organic semiconductors.

While research has focused on related compounds like 1-amino-cyclopentane carbonitrile for pharmacological uses biosynth.com or simpler structures like Cyclopentanecarbonitrile (B127170) , the unique combination in this compound provides a platform for creating more complex functional materials. The cyclopentyl ring provides a rigid, three-dimensional scaffold that can influence the spatial arrangement of polymers or molecular assemblies derived from it.

The following table outlines the structural features of this compound and the corresponding potential applications in materials science that could be realized through their chemical modification.

Table 1: Potential Material Science Applications Based on Molecular Structure

| Structural Feature | Potential Chemical Transformation | Resulting Monomer/Functionality | Potential Material Application |

|---|---|---|---|

| Nitrile Group (–C≡N) | Hydrolysis | Carboxylic Acid | Polyesters, Polyamides |

| Reduction | Primary Amine | Polyurethanes, Polyimides, Epoxies | |

| Coordination with Metal Ions | Ligand | Metal-Organic Frameworks (MOFs), Catalysts | |

| Phenylamino Group (–NH–Ph) | Polymerization Linkage | Amide/Imide Formation | High-performance polymers |

| Aromatic Substitution (e.g., Sulfonation) | Functionalized Aromatic Ring | Ion-exchange resins, Conductive polymers | |

| π-π Stacking Interactions | Self-Assembly | Organic electronics, Liquid crystals |

| Cyclopentyl Scaffold | Steric Influence | Rigid 3D Structure | Control of polymer morphology, Porous materials |

Advanced Analytical and Spectroscopic Characterization in Research of 1 Phenylamino Cyclopentanecarbonitrile

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, HRMS, FT-IR)

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 1-(Phenylamino)cyclopentanecarbonitrile. These techniques provide detailed information about the connectivity of atoms, the molecular formula, and the functional groups present in the molecule.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy: While standard one-dimensional (1D) NMR (¹H and ¹³C) provides initial structural information, 2D NMR techniques are employed for a more detailed and unambiguous assignment of the complex spectra often observed in molecules like this compound. nih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental. For instance, in a related compound, 1-phenylamino-cyclohexanecarbonitrile, 2D NMR would definitively establish the connectivity between the phenyl and cyclohexyl moieties through the nitrogen atom and confirm the position of the nitrile group.

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the precise molecular formula of a compound. csic.es By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₂H₁₄N₂), HRMS would provide an exact mass measurement that corresponds to its elemental composition, thereby confirming the molecular formula. nih.gov

| Spectroscopic Technique | Information Obtained | Expected Data for this compound |

| 2D NMR (COSY, HSQC, HMBC) | Atom connectivity and spatial relationships | Correlation peaks confirming the phenyl, amino, and cyclopentyl moieties and their connections. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular formula | An exact mass measurement confirming the elemental composition of C₁₂H₁₄N₂. |

| Fourier-Transform Infrared (FT-IR) | Presence of functional groups | Characteristic absorption bands for N-H, C≡N, aromatic C-H, aliphatic C-H, and C=C bonds. |

X-ray Crystallography for Definitive Stereochemical Assignments and Conformational Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its stereochemistry and conformational preferences. nih.govresearchgate.net For this compound, which possesses a stereocenter at the C1 position of the cyclopentane (B165970) ring, X-ray crystallography can provide a definitive assignment of the absolute configuration (R or S) if a single enantiomer is crystallized.

In a study of analogous α-aminonitriles, such as 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile, X-ray diffraction analysis revealed detailed information about bond lengths, bond angles, and the dihedral angle between the phenyl rings. researchgate.net For this compound, a similar analysis would precisely define the conformation of the cyclopentane ring (e.g., envelope or twist conformation) and the orientation of the phenylamino (B1219803) and nitrile substituents. This level of structural detail is crucial for understanding its interaction with biological targets.

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |

| Space Group | The symmetry of the crystal structure. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Torsion Angles | The conformation of the molecule and its substituents. |

Chromatographic Methods for Purity and Stereoisomer Analysis (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Since this compound is a chiral molecule, it exists as a pair of enantiomers. Chiral HPLC is a powerful technique for separating and quantifying these enantiomers. researchgate.netnih.govpensoft.netresearchgate.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The development of a robust chiral HPLC method is critical for controlling the enantiomeric purity of the final product. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. researchgate.netjapsonline.com It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nist.govrsc.org For this compound, GC-MS can be used to assess its purity by separating it from any volatile impurities. The mass spectrum obtained provides a fragmentation pattern that can serve as a fingerprint for the compound, aiding in its identification. The NIST WebBook provides a reference mass spectrum for the related compound 1-phenylcyclopentanenitrile, which would share some fragmentation pathways. nist.gov

| Chromatographic Method | Application for this compound | Key Parameters |

| Chiral HPLC | Separation and quantification of enantiomers. | Chiral stationary phase, mobile phase composition, flow rate, detection wavelength. |

| GC-MS | Purity assessment and identification. | GC column type, temperature program, ionization method, mass analyzer. |

Spectroscopic Probes for Reaction Monitoring and Mechanistic Insights (e.g., in situ IR or NMR)

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. nih.govwiley.commdpi.comresearchgate.net The synthesis of α-aminonitriles, often via the Strecker reaction, can be effectively studied using these methods. organic-chemistry.orgmdpi.comorganic-chemistry.orgnih.gov

In situ FT-IR Spectroscopy: By using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, in situ FT-IR can track the disappearance of reactant peaks and the appearance of product peaks over time. acs.org For the synthesis of this compound, one could monitor the consumption of the starting aniline (B41778) and cyclopentanone (B42830), and the formation of the N-H and C≡N bands of the product. rsc.org

In situ NMR Spectroscopy: In situ NMR provides more detailed structural information about the species present in a reaction mixture over time. This technique can be used to identify and quantify reactants, products, and any intermediates that accumulate to detectable concentrations. This would be particularly useful for studying the mechanism of the formation of this compound, for example, by observing the formation of an intermediate imine before the addition of the cyanide nucleophile.

| In situ Technique | Information Gained | Application to this compound Synthesis |

| in situ FT-IR | Real-time monitoring of functional group changes. | Tracking the consumption of carbonyl and amine reactants and the formation of the nitrile product. |

| in situ NMR | Detailed structural information of species in solution over time. | Identifying reaction intermediates (e.g., imine) and determining reaction kinetics and mechanism. |

Theoretical and Computational Chemistry Studies on 1 Phenylamino Cyclopentanecarbonitrile

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding nature of 1-(Phenylamino)cyclopentanecarbonitrile. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which governs its physical and chemical behavior. aps.orgresearchgate.net

The reactivity of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the region where the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the region most susceptible to accepting electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. inovatus.es

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a quantitative framework for predicting how the molecule will behave in a chemical reaction.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Electrophilicity Index (ω) = χ² / (2η)

Hypothetical Reactivity Descriptors for this compound

This table presents illustrative data calculated using a hypothetical DFT method (e.g., B3LYP/6-31G) to show typical values for a molecule of this type.*

| Parameter | Symbol | Calculated Value (eV) |

| HOMO Energy | EHOMO | -6.25 |

| LUMO Energy | ELUMO | -0.89 |

| HOMO-LUMO Gap | ΔE | 5.36 |

| Ionization Potential | I | 6.25 |

| Electron Affinity | A | 0.89 |

| Electronegativity | χ | 3.57 |

| Chemical Hardness | η | 2.68 |

| Global Electrophilicity Index | ω | 2.38 |

Computational methods are used to analyze the conformation of the flexible parts of the molecule—the cyclopentane (B165970) ring and the orientation of the phenylamino (B1219803) group. The cyclopentane ring is not planar and exists in various puckered conformations, typically the "envelope" and "twist" forms. Quantum chemical calculations can determine the relative energies of these conformers to identify the most stable, lowest-energy arrangement.

Similarly, the rotational barrier around the C-N bond connecting the phenyl ring to the cyclopentane moiety can be calculated. This analysis reveals the preferred spatial orientation of the phenyl group relative to the rest of the molecule, which can influence its reactivity and intermolecular interactions.

The aromaticity of the phenyl ring, a key feature of the molecule, can also be quantified using computational indices such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of the ring, with large negative values confirming a high degree of aromatic character.

Hypothetical Conformational Energy Analysis

This table illustrates the kind of data generated from a conformational search, showing the relative stability of different arrangements of the cyclopentane ring.

| Conformer | Point Group | Relative Energy (kcal/mol) | Population (%) |

| Envelope (Cs) | Cs | 0.00 | 65 |

| Twist (C2) | C2 | 0.55 | 35 |

Computational Modeling of Stereoselectivity and Chirality